molecular formula C9H7FN2O B8419606 7-Fluoro-2-methoxyquinoxaline

7-Fluoro-2-methoxyquinoxaline

Cat. No. B8419606
M. Wt: 178.16 g/mol
InChI Key: LAAXYWACTHCCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957203B2

Procedure details

To a solution of 2-chloro-7-fluoroquinoxaline (0.1 g, 0.54 mmol) in methanol (15 ml) was added sodium methoxide (0.29 g, 0.54 mmol) at room temperature under nitrogen atmosphere. The reaction mass was heated at reflux for 3 h. The solvent was evaporated under reduced pressure and the residue was diluted with DCM and washed with water. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to get crude compound 7-fluoro-2-methoxyquinoxaline (0.09 g, 88% yield) as white solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.41 (s, 1H), 8.01-7.98 (d, J=12 Hz, 1H), 7.49-7.46 (d, J=12 Hz, 2H), 7.34-7.3 (m, 1H), 4.09-4 (s, 3H); 19F NMR: δ ppm −108.99 (1F).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][C:6]([F:12])=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+]>CO>[F:12][C:6]1[CH:5]=[C:4]2[C:9]([N:10]=[CH:11][C:2]([O:14][CH3:13])=[N:3]2)=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2N=C1)F
Name
sodium methoxide
Quantity
0.29 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2N=CC(=NC2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.